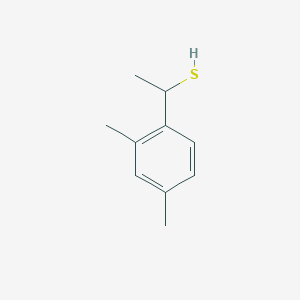
1-(2,4-Dimethylphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)ethane-1-thiol is a chemical compound with the molecular formula C10H14S and a molecular weight of 166.28 g/mol . It belongs to the class of thioethers and contains a phenyl ring substituted with two methyl groups. Thioethers are characterized by the presence of a sulfur atom (S) bonded to a carbon atom ©.
Preparation Methods
Synthetic Routes:
Alkylation of Phenylthiol: The compound can be synthesized by alkylating phenylthiol (thiophenol) with 2,4-dimethylhaloethane (such as 2,4-dimethylbromomethane or 2,4-dimethylchloromethane). The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(2,4-Dimethylphenyl)ethane-1-thiol.
Reductive Alkylation: Another method involves reductive alkylation of phenylthiol using formaldehyde and an amine (such as dimethylamine) in the presence of a reducing agent (e.g., sodium borohydride).
Industrial Production:
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)ethane-1-thiol can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone.
Substitution: The thiol group can undergo substitution reactions with electrophiles (e.g., alkyl halides) to yield alkylated products.
Reduction: The compound can be reduced to the corresponding thiolate anion.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., alkyl halides), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethane-1-thiol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development due to its unique structure.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but detailed information is scarce.
Comparison with Similar Compounds
While 1-(2,4-Dimethylphenyl)ethane-1-thiol is unique due to its specific substitution pattern, similar compounds include:
1,2-Dimethyl-4-(1-phenylethyl)benzene (PXE): A related compound with a similar structure.
Ethanone, 1-(2,4-dimethylphenyl)-: A ketone derivative of the compound.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)ethanethiol |
InChI |
InChI=1S/C10H14S/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3 |
InChI Key |
RLRLDBQUUIKFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



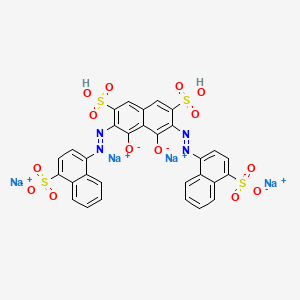
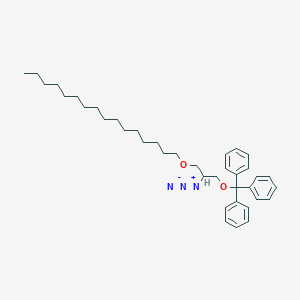
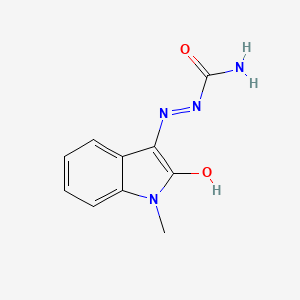
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
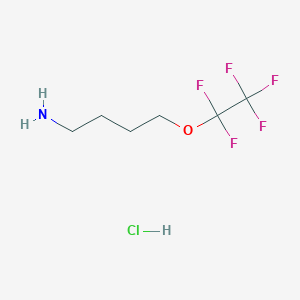
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
